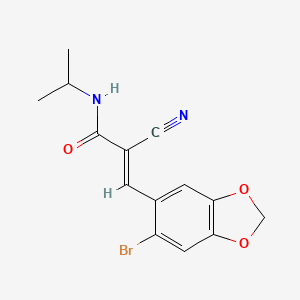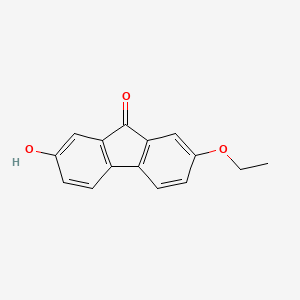
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to possess a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to work by inhibiting the activity of several key enzymes and signaling pathways involved in cancer growth and inflammation. One of the main targets of this compound is the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been found to modulate the immune response and enhance the activity of natural killer cells, which play a critical role in the elimination of cancer cells.
実験室実験の利点と制限
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. This compound has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea. One area of interest is the development of more effective formulations for the delivery of this compound in vivo. Another area of research is the identification of new targets for this compound, which could lead to the development of more potent and specific compounds. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of ongoing investigation. Finally, the development of this compound-based diagnostic tools for cancer detection and monitoring is an area of growing interest.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising compound for the treatment of cancer and other diseases. The synthesis method of this compound has been optimized, and it is now widely used for the preparation of this compound in the laboratory. While there are some limitations to the use of this compound in laboratory experiments, there are also several future directions for research that hold promise for the further development of this compound.
合成法
The synthesis of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, this compound. This synthesis method has been optimized and is now widely used for the preparation of this compound in the laboratory.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective in the treatment of rheumatoid arthritis and other inflammatory diseases.
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-6-3-2-4-7(14-6)15-8(16)13-5-9(10,11)12/h2-4H,5H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVKXBKFDRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)


![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)

![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
